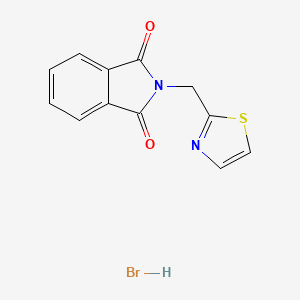
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of isoindole-1,3-dione, and its thiazole moiety makes it a promising candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide involves the inhibition of acetylcholinesterase, as mentioned earlier. This inhibition leads to an increase in the levels of acetylcholine, which in turn enhances cognitive function. The compound has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide have been investigated in various in vitro and in vivo studies. The compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide in lab experiments is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and exhibit antioxidant activity makes it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions that can be explored in the field of medicinal chemistry using 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide. One potential direction is the development of more potent analogs of the compound that exhibit improved solubility and bioavailability. Additionally, the compound can be further investigated for its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Furthermore, the compound can be explored for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against certain cancer cell lines.
Métodos De Síntesis
The synthesis of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiazole with phthalic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then further reacted with formaldehyde and sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
The potential of 2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide has been explored in various scientific studies. One such study investigated its potential as a therapeutic agent for the treatment of Alzheimer's disease. The compound was found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S.BrH/c15-11-8-3-1-2-4-9(8)12(16)14(11)7-10-13-5-6-17-10;/h1-6H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYSMWQMDYNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CS3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-ylmethyl)isoindole-1,3-dione;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)
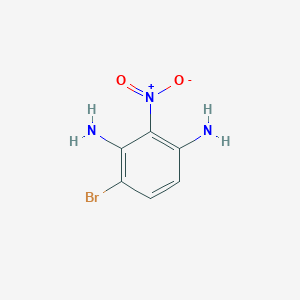
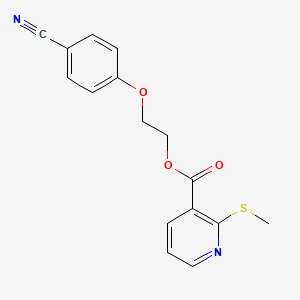
![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
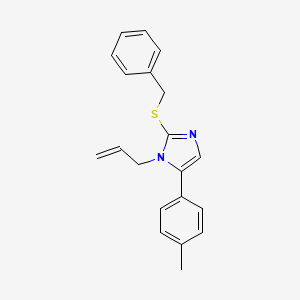
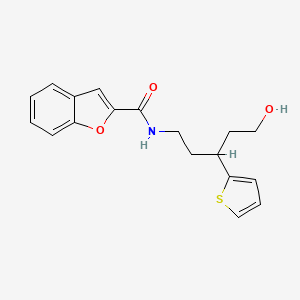
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)

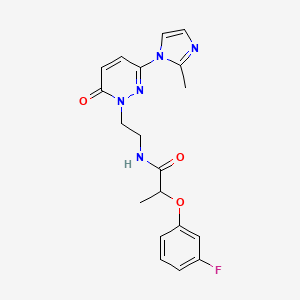


![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)